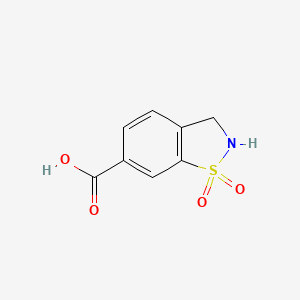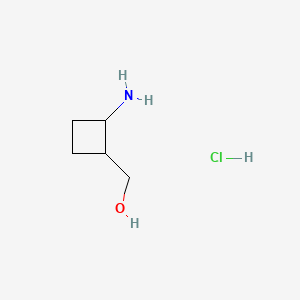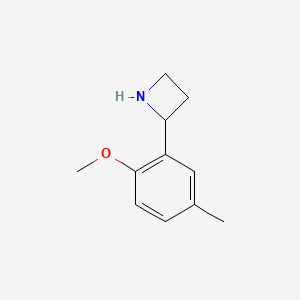
1,1-Dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid is a chemical compound with the molecular formula C8H7NO4S It is a derivative of benzothiazole, characterized by the presence of a carboxylic acid group at the 6th position and a 1,1-dioxo group on the benzothiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenesulfonic acid with chloroacetic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require refluxing the mixture at elevated temperatures to facilitate the formation of the benzothiazole ring.
Industrial Production Methods
Industrial production of 1,1-dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid may involve large-scale synthesis using similar routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in a highly pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dioxo group to other functional groups.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols, amines, and acid chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Products may include sulfonic acids or other oxidized derivatives.
Reduction: Reduced products may include hydroxyl derivatives or amines.
Substitution: Ester and amide derivatives are common products from substitution reactions.
Applications De Recherche Scientifique
1,1-Dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1-dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide: Lacks the carboxylic acid group.
Benzothiazole-6-carboxylic acid: Lacks the dioxo group.
Uniqueness
1,1-Dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid is unique due to the presence of both the dioxo and carboxylic acid groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C8H7NO4S |
|---|---|
Poids moléculaire |
213.21 g/mol |
Nom IUPAC |
1,1-dioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C8H7NO4S/c10-8(11)5-1-2-6-4-9-14(12,13)7(6)3-5/h1-3,9H,4H2,(H,10,11) |
Clé InChI |
WNQCHEUDBOLONF-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=C(C=C2)C(=O)O)S(=O)(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13523491.png)



![6-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride](/img/structure/B13523524.png)
![2-Methyl-2-{4-[2-methyl-3-(piperidin-1-yl)propyl]phenyl}propanoicacidhydrochloride](/img/structure/B13523531.png)


![[2-(Difluoromethoxy)phenyl]hydrazine](/img/structure/B13523554.png)


![5-Aminobicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13523564.png)
